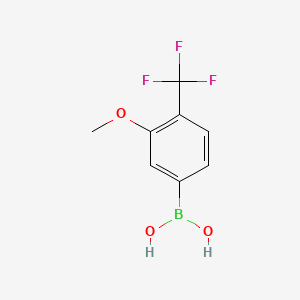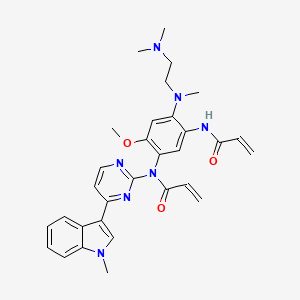
N-Acryloyl Osimertinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Acryloyl Osimertinib” is a compound used in cancer research . It is an impurity reference material related to Osimertinib , which is a third-generation, irreversible mutant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor .
Molecular Structure Analysis
The molecular formula of this compound is C31H35N7O3 . Its molecular weight is 553.65 . Detailed structural analysis can be found in resources like the Protein Data Bank .
Physical And Chemical Properties Analysis
This compound is available in a neat format . Its molecular formula is C31H35N7O3 and its molecular weight is 553.65 .
Scientific Research Applications
High Drug Loading Nanohydrogels
Research has demonstrated that nanohydrogels created with N,N'-bis(acryloyl)cystine crosslinker exhibit substantial improvements in drug loading capacities, stability, and targeted drug release mechanisms. These hydrogels have shown high efficacy in encapsulating anticancer drugs, providing enhanced stability and controlled release under conditions mimicking those in cancer cells. Such materials are promising for chemotherapy, where targeted drug delivery and release are crucial for effectiveness and minimizing side effects (Maćkiewicz et al., 2017).
Surface Bioactivation for Osseointegration
Studies on surface modification of bioactive molecules, such as N-cadherin motifs, on metal implants for bone integration have highlighted the synergistic effects these modifications have on osteogenic differentiation and osseointegration. The application of acryloyl bisphosphonate (Ac-BP) for tethering N-cadherin mimetic peptides on titanium surfaces has been shown to enhance bone formation and integration of implants, demonstrating the potential of acryloyl derivatives in improving biomaterials for orthopedic applications (Zhu et al., 2020).
Instant Adhesive Hydrogels for Emergency Applications
Innovative hydrogels combining N-acryloyl 2-glycine with biocompatible materials have been developed for emergency medical applications, such as wound sealing and hemostasis. These hydrogels demonstrate instant adhesion to tissues, high mechanical strength, and autolytic properties, making them ideal for immediate wound care and support in emergency situations (Cui et al., 2018).
Enhanced Thermosensitivity for Therapeutic Delivery
Thermoresponsive nanogels have been engineered for improved delivery of therapeutic agents. By incorporating acryloyl compounds into the design, these nanogels exhibit enhanced thermosensitivity, facilitating controlled drug release in response to temperature changes. This feature is particularly beneficial for targeted cancer therapy, where precise control over drug release can significantly impact treatment efficacy (Yi et al., 2017).
Investigation of Resistance Mechanisms in Lung Cancer Treatment
Research into the molecular mechanisms of resistance to EGFR tyrosine kinase inhibitors, such as Osimertinib, has revealed the need for structural modifications to overcome resistance mutations. Studies have explored the impact of different acryloyl derivatives as electrophilic warheads on the pharmacological profile of Osimertinib, providing insights into designing more effective treatments for lung cancer patients with specific genetic mutations (Patel et al., 2020).
Mechanism of Action
Target of Action
N-Acryloyl Osimertinib, also known as N-[2-[2-(Dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]-prop-2-enoylamino]phenyl]prop-2-enamide, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and survival . It is often mutated in various cancers, including non-small cell lung cancer (NSCLC) .
Mode of Action
This compound is designed to inhibit EGFR sensitizing mutations (exon 19 deletion and exon 21 L858R mutations) and acquired resistance mutations (EGFR T790M) . It selectively targets both EGFR sensitizing and acquired resistance mutations . This compound has lower activity against wild-type EGFR, which helps to reduce off-target effects .
Biochemical Pathways
This compound affects the EGFR signaling pathway, which is involved in cell proliferation, differentiation, and survival . By inhibiting EGFR, this compound disrupts the signaling pathway, leading to the inhibition of cancer cell growth and induction of apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It has been found that osimertinib and its active metabolites, AZ5104 and AZ7550, have significant associations with adverse events . Higher exposures to osimertinib, AZ5104, and AZ7550 were related to higher severity of adverse events . Therefore, monitoring these may be beneficial for osimertinib adverse event management .
Result of Action
The primary result of this compound’s action is the inhibition of cancer cell growth and induction of apoptosis . In clinical trials, osimertinib has shown significant improvement in progression-free survival compared to placebo in patients with unresectable stage III EGFR-mutated NSCLC following definitive chemoradiotherapy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment (TME) can affect drug resistance . Studies have shown that osimertinib plus anlotinib could improve the prognosis of patients with progressed disease on second-line osimertinib treatment, which may be due to increased T cell infiltration and tumor-associated macrophage (TAM) remodeling via VEGF-VEGFR blockage .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]-prop-2-enoylamino]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N7O3/c1-8-29(39)33-24-18-27(28(41-7)19-26(24)36(5)17-16-35(3)4)38(30(40)9-2)31-32-15-14-23(34-31)22-20-37(6)25-13-11-10-12-21(22)25/h8-15,18-20H,1-2,16-17H2,3-7H3,(H,33,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKGIJXFKPBAFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)N(C4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

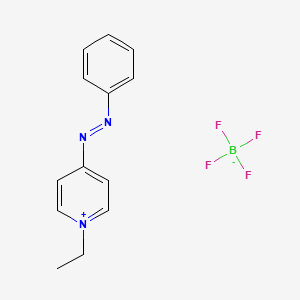
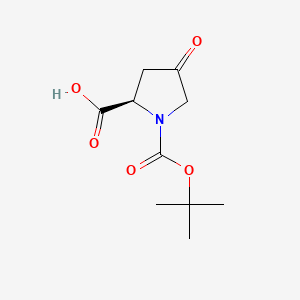
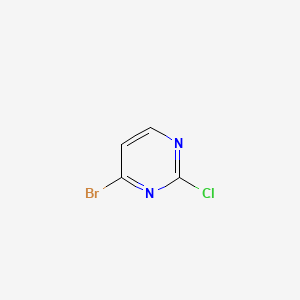
![9-Thia-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene](/img/structure/B580225.png)
![5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B580226.png)
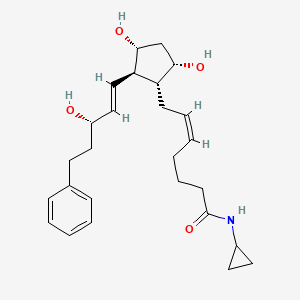
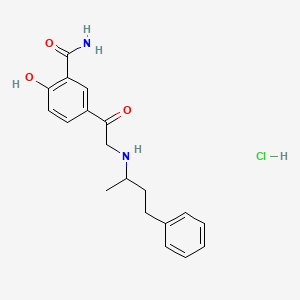


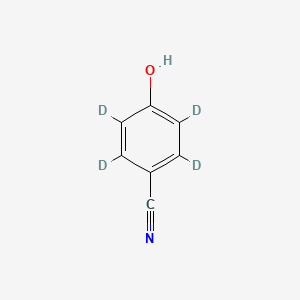
![4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B580236.png)
